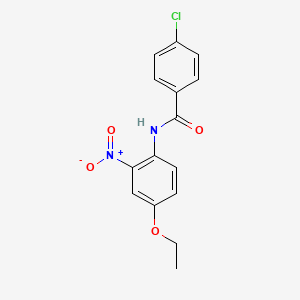

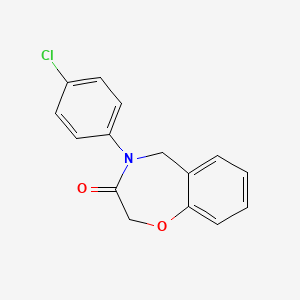

![molecular formula C15H11ClF3N3O B2947861 3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 677345-89-0](/img/structure/B2947861.png)

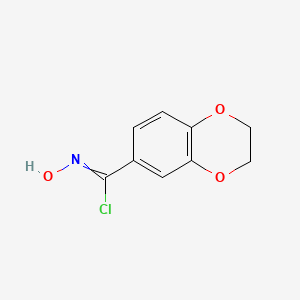

3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Suzuki–Miyaura cross-coupling reaction and a second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones .科学的研究の応用

Anti-Inflammatory Applications

Pyrimidine derivatives, including the one , have been identified to possess significant anti-inflammatory properties. They work by inhibiting key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This makes them valuable for the development of new anti-inflammatory drugs.

Neuroprotective and Anti-neuroinflammatory Agents

Novel triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents. They exhibit properties that could be beneficial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury by inhibiting ER stress and the NF-kB inflammatory pathway .

Anticancer Activity

Pyrimidine derivatives have been studied for their anticancer activity. They can induce cell death by apoptosis in cancer cell lines by inhibiting crucial enzymes like CDK . This suggests that our compound could be a scaffold for developing new anticancer drugs.

Antifungal Applications

Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antifungal activities against phytopathogenic fungi . This indicates a potential use in the development of antifungal agents, which could be significant for agricultural and pharmaceutical industries.

Antiviral and Antimicrobial Activity

Pyrimidine compounds have been reported to have antiviral and antimicrobial activities, making them candidates for the development of new antiviral and antimicrobial drugs .

Drug Development and Pharmaceutical Research

The compound is used in early drug discovery and pharmaceutical research as a building block for synthesizing various pharmacologically active molecules . Its structural features make it a versatile precursor for creating a wide range of therapeutic agents.

Industrial Applications

Although direct industrial applications were not explicitly mentioned in the search results, the compound’s role in drug synthesis suggests its use in chemical industries that produce pharmaceutical intermediates and active pharmaceutical ingredients .

将来の方向性

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, the Suzuki–Miyaura cross-coupling reaction used in its synthesis represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification such as a vinyl, aryl or heteroaryl moiety .

作用機序

Target of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against monoamine oxidase b , an enzyme involved in the breakdown of neurotransmitters in the brain.

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.

Biochemical Pathways

Inhibition of monoamine oxidase b can affect the metabolism of neurotransmitters such as dopamine, leading to potential effects on neurological function .

Pharmacokinetics

For instance, the trifluoromethyl group is often used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability .

Result of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have shown anti-inflammatory activity and inhibitory effects on monoamine oxidase B , suggesting potential roles in inflammation and neurological disorders.

特性

IUPAC Name |

3-chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N3O/c1-8-13(16)14-20-11(9-3-5-10(23-2)6-4-9)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUDZTKHCJHHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

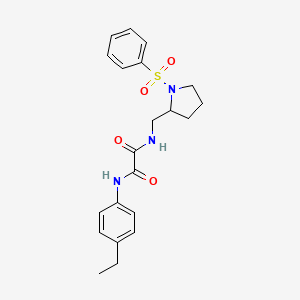

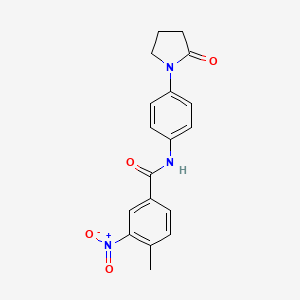

![5-Methyl-7-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2947784.png)

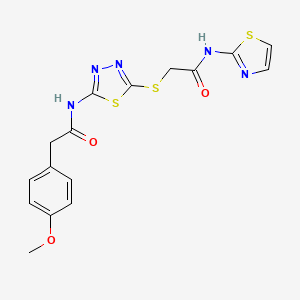

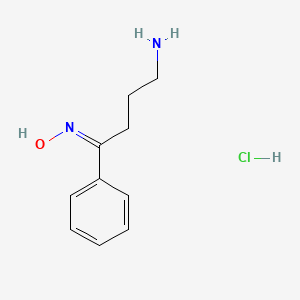

![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine](/img/structure/B2947789.png)

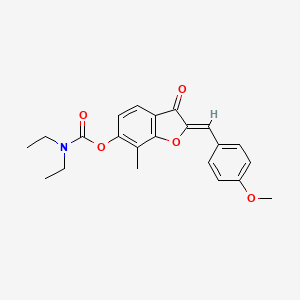

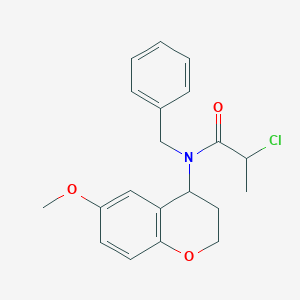

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2947792.png)

![N-[(4-chlorophenyl)(cyano)methyl]-1-cyclopentyl-1H-pyrazole-5-carboxamide](/img/structure/B2947794.png)

![2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide](/img/structure/B2947796.png)